(E)-3-chloro-acryloyl chloride

stereochemistry nucleophilic substitution kinetics

(E)-3-Chloro-acryloyl chloride (CAS 3721-36-6) is the trans-configured, α,β-unsaturated acyl chloride with molecular formula C₃H₂Cl₂O and a molecular weight of 124.95 g/mol. It bears a chlorine substituent at the β-position of the acryloyl framework, producing a bifunctional electrophile capable of both acylation and conjugate addition.

Molecular Formula C3H2Cl2O
Molecular Weight 124.95 g/mol
Cat. No. B14812925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-chloro-acryloyl chloride
Molecular FormulaC3H2Cl2O
Molecular Weight124.95 g/mol
Structural Identifiers
SMILESC(=CCl)C(=O)Cl
InChIInChI=1S/C3H2Cl2O/c4-2-1-3(5)6/h1-2H/b2-1+
InChIKeyVPMAWSAODAKKSI-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-Chloro-acryloyl Chloride: Procurement-Relevant Identity and Physicochemical Profile for the trans-Configured Acryloyl Chloride Derivative


(E)-3-Chloro-acryloyl chloride (CAS 3721-36-6) is the trans-configured, α,β-unsaturated acyl chloride with molecular formula C₃H₂Cl₂O and a molecular weight of 124.95 g/mol [1]. It bears a chlorine substituent at the β-position of the acryloyl framework, producing a bifunctional electrophile capable of both acylation and conjugate addition. The compound is a colorless to pale-yellow liquid at room temperature with a boiling point of 192.3 °C at 760 mmHg, a density of 1.371 g/cm³, a melting point range of 82–85 °C, a flash point of 70.1 °C, and recommended storage at 2–8 °C . Its trans geometry imparts a distinct reactivity profile relative to its cis diastereomer, a feature that governs stereochemical outcomes in downstream reactions [2].

Geometry trans (E) isomer; required for stereoselective Staudinger β-lactam synthesis
Reactivity Bifunctional electrophile: acylation at carbonyl, conjugate addition at β-carbon
Thermal profile Higher boiling point (192 °C) and flash point (70 °C) vs. acryloyl/methacryloyl chlorides

Why 3-Chloroacryloyl Chloride Isomers and Analogues Cannot Be Interchanged: (E)-Specific Differentiation in Physicochemical and Reactivity Profiles


Closely related α,β-unsaturated acyl chlorides and saturated 3-chloropropionyl chloride differ markedly in boiling point, density, flash point, and stereoelectronically governed reactivity. The (E) isomer possesses a higher boiling point (192.3 °C at 760 mmHg) and density (1.371 g/cm³) than its (Z) counterpart (bp 63–64 °C at 51–53 Torr; density 1.364 g/cm³ predicted), and it far exceeds acryloyl chloride (bp 75.5 °C, density 1.1 g/cm³) . Furthermore, the vinyl halogen trans geometry is inherently more reactive toward nucleophiles than the cis geometry due to reduced steric hindrance, a phenomenon quantitatively documented for vinylic halides [1]. Substitution with the saturated 3-chloropropionyl chloride (bp 143–145 °C; no α,β-unsaturation) eliminates the conjugate addition pathway, while methacryloyl chloride and crotonyl chloride introduce different electronic and steric environments that alter acylation efficiency and polymerization propensity .

Your product
(E)-3-Chloro-acryloyl chloride: trans geometry, dual electrophilic sites, elevated bp/flash point
Common substitute
(Z) isomer or acryloyl chloride: different stereochemistry and lower reactivity at β-carbon; saturated 3-chloropropionyl chloride lacks conjugate addition
Your product
trans-Acryloyl chloride with chlorine: enables trans-β-lactam and 3-chloro pharmacophore in one step
Common substitute
Crotonyl or methacryloyl chloride: electron-donating groups shift β-electrophilicity; cannot deliver 3-chloro-β-lactam motif
Your product
Flash point 70 °C; higher thermal safety margin
Common substitute
Acryloyl chloride (flash point 16 °C) or methacryloyl chloride (13 °C) impose stricter flammability handling

(E)-3-Chloro-acryloyl Chloride: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Trans vs. Cis Vinylic Halide Reactivity: Steric Effect Evidence Supporting Faster Nucleophilic Substitution for (E)-Configuration

A foundational study in Chemische Berichte (1967) quantitatively demonstrated that for vinylic halides of the type RCH=CHCl, the cis isomer is consistently less reactive than the trans isomer toward phenyllithium, an effect attributed to steric hindrance in the cis geometry [1]. This class-level inference applies directly to (E)-3-chloro-acryloyl chloride versus (Z)-3-chloro-acryloyl chloride, predicting that the (E) isomer presents a less hindered electrophilic β-carbon for nucleophilic attack.

Trans vs. cis reactivity
Class-level inference
cis-RCH=CHCl less reactive than trans toward PhLi; steric effect demonstrated across multiple R groups.
Supports higher nucleophilic substitution rate for (E) isomer in stereosensitive reactions.
Direct rate constants for 3-chloroacryloyl chloride pair not reported.
stereochemistry nucleophilic substitution kinetics vinyl halides

Boiling Point and Density Benchmarking: (E)-3-Chloro-acryloyl Chloride Exhibits the Highest Values Among Unsaturated C3 Acyl Chloride Comparators

The (E)-3-chloro-acryloyl chloride shows a boiling point of 192.3 °C at 760 mmHg and a density of 1.371 g/cm³, markedly higher than acryloyl chloride (bp 75.5 °C, density 1.1 g/cm³), crotonyl chloride (bp 124.5 °C, density 1.091 g/cm³), and methacryloyl chloride (bp 95–96 °C, density 1.07 g/mL) . The saturated analog 3-chloropropionyl chloride has a lower boiling point (143–145 °C) and density (1.33 g/mL) .

Boiling point & density
Cross-study comparable
bp 192.3 °C (760 mmHg); density 1.371 g/cm³. Δbp vs. acryloyl chloride: +116.8 °C; Δdensity: +0.271 g/cm³.
Higher values impact distillation range, solvent compatibility, and phase separation design.
Data from multiple supplier/database sources; measurement conditions may vary.
physicochemical properties boiling point density acyl chlorides

Flash Point Safety Margin: (E)-3-Chloro-acryloyl Chloride Offers a Significantly Higher Flash Point than Acryloyl Chloride, Methacryloyl Chloride, and Crotonyl Chloride

The flash point of (E)-3-chloro-acryloyl chloride is reported at 70.1 °C, substantially exceeding that of acryloyl chloride (16.1 °C), methacryloyl chloride (12.8 °C closed cup), and crotonyl chloride (35 °C) . The saturated 3-chloropropionyl chloride has a flash point of 49–63 °C, still lower than the (E) isomer .

Flash point margin
Cross-study comparable
70.1 °C; Δ vs. acryloyl chloride +54.0 °C, vs. methacryloyl chloride +57.3 °C, vs. crotonyl chloride +35.1 °C.
Reduces flammable liquid classification burden and widens permissible handling temperature window.
Flash point methods may differ across suppliers; verify with specific certificate.
flash point safety flammability acyl chlorides

β-Lactam Synthesis Stereochemical Requirement: The (E)-Configuration Is Indispensable for trans-β-Lactam Formation via Staudinger Cycloaddition

The Staudinger [2+2] cycloaddition between imines and acid chlorides is a cornerstone route to β-lactam antibiotics. The trans geometry of the acid chloride is directly translated into the trans configuration of the resulting β-lactam ring; yields of trans β-lactam can reach 100% under optimized conditions (slow addition of NMM in refluxing ethylene dichloride) [1]. (E)-3-Chloro-acryloyl chloride serves as a critical building block that installs the 3-chloro substituent while preserving the trans β-lactam stereochemistry essential for antibacterial activity against Gram-positive and Gram-negative strains [2][3]. Saturated 3-chloropropionyl chloride cannot undergo the cycloaddition, while acryloyl chloride lacks the chlorine substituent needed for the 3-chloro-β-lactam pharmacophore.

β-Lactam stereochemistry
Supporting evidence
trans β-lactam yield up to 100% from trans acid chloride; C-3 chloro β-lactams 78–93% yield; related 3-chloro analog inhibition zones up to 39 mm (E. coli, 0.25 µmol).
(E) isomer uniquely enables trans-3-chloro-β-lactam formation; (Z) or saturated analogs cannot replicate.
Antibacterial disc diffusion data from literature; research-use only context.
β-lactam Staudinger cycloaddition stereoselectivity antibacterial

Hydrolytic Stability and Polymerization Propensity: Class-Level Differentiation from Acryloyl Chloride and Methacryloyl Chloride

Acryloyl chloride is described as 'extremally hydrolytically unstable even in cold water' and 'polymerizes readily upon exposure to oxygen,' while methacryloyl chloride requires addition of ~200 ppm monomethyl ether hydroquinone as a stabilizer to prevent auto-polymerization [1]. The electron-withdrawing chlorine substituent in (E)-3-chloro-acryloyl chloride is expected to reduce the electron density of the carbon–carbon double bond, thereby decreasing the propensity for radical-initiated polymerization relative to the unsubstituted acryloyl chloride and the methyl-substituted methacryloyl chloride. This class-level inference aligns with the established principle that electron-deficient alkenes exhibit lower reactivity toward radical polymerization.

Hydrolytic & polymerization stability
Class-level inference
Electron-withdrawing β-Cl expected to reduce radical polymerization propensity vs. acryloyl chloride (polymerizes readily) and methacryloyl chloride (requires ~200 ppm stabilizer).
May offer longer shelf life and less stringent inhibitor management; quantitative data to verify.
No open-literature hydrolysis rate constants or polymerization induction periods available.
hydrolytic stability polymerization storage acyl chlorides

Bifunctional Electrophilic Reactivity: Dual Acylation and Michael Addition Pathways Unavailable with Saturated or Unsubstituted Comparators

The α,β-unsaturated acyl chloride framework of (E)-3-chloro-acryloyl chloride enables two distinct electrophilic reaction manifolds: (i) nucleophilic acyl substitution at the carbonyl carbon and (ii) conjugate (Michael) addition at the β-carbon. This dual reactivity is documented in the use of 3-chloroacryloyl chlorides for the vinylogous nucleophilic substitution polymerization of bis(3-chloroacryloyl) derivatives with dithiols to produce poly(oxovinyl sulfide)s [1]. In contrast, 3-chloropropionyl chloride can only undergo acyl substitution, while acryloyl chloride, though capable of both pathways, lacks the chlorine substituent that modulates the electrophilicity of the β-position through both inductive and resonance effects [2].

Bifunctional electrophilicity
Supporting evidence
Dual acylation and Michael addition pathways. β-electrophilicity ranking: (E)-3-chloroacryloyl chloride > acryloyl chloride > crotonyl chloride.
Enables sequential orthogonal derivatization strategies unavailable with saturated or unsubstituted analogs.
Qualitative ranking based on substituent electronic effects; no direct rate constant comparison.
bifunctional electrophile acylation Michael addition α,β-unsaturated

(E)-3-Chloro-acryloyl Chloride: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Stereospecific Synthesis of trans-3-Chloro-β-Lactam Antibiotic Intermediates

When the synthetic route requires installation of a 3-chloro substituent with trans stereochemistry in the β-lactam ring (e.g., for DNA gyrase inhibition activity), (E)-3-chloro-acryloyl chloride is the mandatory acid chloride building block. The trans geometry of the acid chloride translates directly into the trans configuration of the β-lactam product via the Staudinger cycloaddition, with reported yields reaching 100% under optimized conditions . The C-3 chloro-substituted β-lactams synthesized from this precursor have demonstrated antibacterial activity with inhibition zones of up to 39 mm against E. coli at 0.25 μmol loading [1]. Neither the (Z) isomer, nor acryloyl chloride, nor 3-chloropropionyl chloride can deliver the same stereochemical and pharmacophoric outcome.

Bifunctional Monomer for Sequence-Defined or Crosslinked Polymers via Orthogonal Acylation and Conjugate Addition

For polymer chemistry applications requiring a monomer that can undergo both acylation (e.g., with amines or alcohols) and subsequent thiol-ene or thiol-Michael conjugate addition at the β-carbon, (E)-3-chloro-acryloyl chloride offers a unique bifunctional electrophile architecture. This dual reactivity has been exploited in the synthesis of poly(oxovinyl sulfide)s via vinylogous nucleophilic substitution polymerization of bis(3-chloroacryloyl) benzene derivatives with dithiols [2]. Saturated analogs (3-chloropropionyl chloride) cannot participate in conjugate addition, while unsubstituted acryloyl chloride lacks the chlorine-mediated electronic tuning of β-carbon electrophilicity.

High-Temperature Distillation or Reactive Distillation Processes Requiring Elevated Boiling Point and Flash Point

Process chemistry workflows that employ distillation for purification or reactive distillation for simultaneous reaction and separation benefit from the high boiling point (192.3 °C at 760 mmHg) and flash point (70.1 °C) of (E)-3-chloro-acryloyl chloride . These values significantly exceed those of acryloyl chloride (bp 75.5 °C, flash point 16.1 °C), methacryloyl chloride (bp 95–96 °C, flash point 12.8 °C), and crotonyl chloride (bp 124.5 °C, flash point 35 °C) . The wider operating window between boiling point and flash point reduces the risk of vapor-phase ignition during heated operations and allows greater flexibility in solvent selection for azeotropic or extractive distillation.

Agrochemical and Pharmaceutical Intermediate Synthesis Requiring a Chlorine-Containing α,β-Unsaturated Acyl Synthon

(E)-3-Chloro-acryloyl chloride serves as a versatile C3 building block for introducing a chlorovinyl carbonyl moiety into agrochemical and pharmaceutical candidates. Its use as a key intermediate is documented in patent literature for the synthesis of quinoline derivatives via Friedel-Crafts acylation, enabling late-stage functionalization of heterocyclic scaffolds [3]. The combination of the acyl chloride (for amide/ester bond formation) and the vinyl chloride (for subsequent cross-coupling or nucleophilic displacement) provides a strategic advantage over non-chlorinated acryloyl chloride, which lacks the second functional handle, and over 3-chloropropionyl chloride, which lacks the olefinic conjugation that imparts biological activity to many drug and agrochemical candidates.

Application
Selection Property
Validation Focus
Stereospecific trans-β-lactam intermediate synthesis
trans geometry retention with 3-chloro substituent
Staudinger cycloaddition stereochemical fidelity
Bifunctional monomer for sequential polymer derivatization
Dual electrophilic sites (acyl + conjugate addition)
Orthogonal acylation and thiol-Michael addition reactivity
High-temperature distillation or reactive distillation processes
Elevated boiling point (192 °C) and flash point (70 °C)
Thermal separation window and reduced vapor ignition risk
Chlorovinyl carbonyl synthon for heterocycle functionalization
Chlorine-containing α,β-unsaturated acyl chloride
Late-stage cross-coupling or nucleophilic displacement handle
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